potassium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate
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Overview
Description
Potassium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate is a zwitterionic buffer commonly used in biological and biochemical research. It is known for its ability to maintain a stable pH in solutions, making it an essential component in various experimental protocols. The compound is particularly useful in cell culture media, protein purification, and other applications where precise pH control is crucial.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate typically involves the reaction of 2-(2-hydroxyethyl)piperazine with ethanesulfonic acid. The reaction is carried out in an aqueous medium, and potassium hydroxide is added to neutralize the solution, forming the potassium salt of the compound. The reaction conditions usually involve maintaining the temperature at around 20-25°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically crystallized, filtered, and dried to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Potassium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate primarily undergoes substitution reactions due to the presence of the piperazine ring and the ethanesulfonate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as halides or amines. The reaction conditions typically include a solvent like water or ethanol and a temperature range of 20-40°C.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. The reactions are usually carried out in an aqueous medium at room temperature.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. These reactions are conducted in solvents like ethanol or tetrahydrofuran at low temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated derivatives of the compound, while oxidation reactions can produce sulfonic acid derivatives.
Scientific Research Applications
Potassium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate is widely used in various scientific research fields:
Chemistry: It serves as a buffer in chemical reactions where pH control is essential.
Biology: The compound is used in cell culture media to maintain a stable pH, which is crucial for cell growth and viability.
Medicine: It is employed in the formulation of pharmaceuticals where pH stability is required.
Industry: The compound is used in the production of biopharmaceuticals and other industrial processes that require precise pH control.
Mechanism of Action
The primary mechanism by which potassium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate exerts its effects is through its buffering capacity. The compound can accept or donate protons, thereby maintaining a stable pH in solutions. This buffering action is crucial in biological systems where enzymes and other proteins are sensitive to pH changes. The molecular targets include various enzymes and cellular components that require a specific pH range for optimal function.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid
- N-(2-hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid)
- 4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid
Uniqueness
Potassium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate is unique due to its potassium salt form, which enhances its solubility and buffering capacity compared to its non-potassium counterparts. This makes it particularly useful in applications where high solubility and effective pH control are required.
Properties
IUPAC Name |
potassium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S.K/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h11H,1-8H2,(H,12,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWURIFKZTJGMFD-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17KN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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